Saponin PE
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Overview
Description
Saponin PE is a sulfated triterpene saponin isolated from the sea cucumber Pentacta quadrangularis. Saponins are high-molecular-weight glycosides, consisting of a sugar moiety linked to a triterpene or steroid aglycone. They are known for their surface activity, forming stable foams in water, and exhibiting various biological activities such as immune regulation, anti-inflammatory, hypoglycemic, bactericidal, antiviral, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Saponin PE involves the extraction from natural sources, primarily sea cucumbers. The extraction process typically includes the following steps:
Extraction: The sea cucumber is dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Characterization: The purified compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The sea cucumbers are harvested, dried, and processed in large quantities. The extraction is carried out using industrial-grade solvents, and the purification is achieved through advanced chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Saponin PE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its pharmacological properties.
Substitution: Substitution reactions involving the sugar moiety or the aglycone part of this compound can lead to the formation of new saponin derivatives with unique properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles are used depending on the desired substitution reaction
Major Products Formed
Scientific Research Applications
Saponin PE has a wide range of scientific research applications, including:
Chemistry: this compound is used as a natural surfactant and emulsifier in various chemical formulations.
Biology: It is studied for its role in modulating immune responses and its potential as an adjuvant in vaccines.
Medicine: this compound exhibits anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the food and cosmetic industries for its emulsifying and foaming properties
Mechanism of Action
Saponin PE exerts its effects through several mechanisms:
Immune Modulation: It enhances the activity of immune cells such as T-cells and macrophages, promoting the secretion of cytokines and antibodies.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Antimicrobial Action: It disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death
Comparison with Similar Compounds
Similar Compounds
Dioscin: A steroid saponin with similar immune-modulating and anticancer properties.
Quillaja Saponins: Triterpenoid saponins used as adjuvants in vaccines and as natural surfactants.
Ginsenosides: Saponins derived from ginseng with various pharmacological activities .
Uniqueness of Saponin PE
This compound is unique due to its sulfated structure, which enhances its solubility and biological activity. Its ability to form stable complexes with drugs makes it a valuable compound in drug delivery systems .
Properties
Molecular Formula |
C41H66O12 |
---|---|
Molecular Weight |
751.0 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C41H66O12/c1-36(2)14-16-41(35(48)49)17-15-39(6)21(22(41)18-36)8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-40(26,39)7)52-34-32(28(44)23(43)20-50-34)53-33-31(47)30(46)29(45)24(19-42)51-33/h8,22-34,42-47H,9-20H2,1-7H3,(H,48,49)/t22-,23-,24+,25-,26+,27-,28-,29+,30-,31+,32+,33-,34-,38-,39+,40+,41-/m0/s1 |
InChI Key |
GXWUEMSASMVWKO-LFGJQLCQSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
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